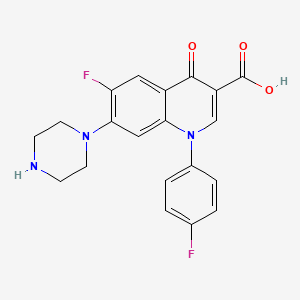

Sarafloxacin

Descripción

Sarafloxacin is a quinolone antibiotic drug, which was discontinued by its manufacturer, Abbott Laboratories, before receiving approval for use in the US or Canada.

RN & structure given in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHBWNFJWIASRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91296-87-6 (hydrochloride) | |

| Record name | Sarafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048494 | |

| Record name | Sarafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98105-99-8 | |

| Record name | Sarafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SARAFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sarafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Sarafloxacin in Gram-Negative Bacteria

Introduction

This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Primarily utilized in veterinary medicine, its efficacy stems from a highly specific mechanism of action that disrupts essential bacterial DNA processes.[1][3] This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound, with a particular focus on its activity against Gram-negative bacteria.

1. Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

As a member of the fluoroquinolone class, this compound's bactericidal effects are the result of its interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

1.1. Primary Target in Gram-Negative Bacteria: DNA Gyrase

In Gram-negative bacteria, the principal target of this compound is DNA gyrase, a type II topoisomerase. DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process that is vital for relieving the torsional stress that accumulates ahead of the replication fork. The enzyme is a tetramer composed of two GyrA and two GyrB subunits.

This compound exerts its inhibitory effect by binding to the complex formed between DNA gyrase and the bacterial DNA. This binding stabilizes the "cleavage complex," a transient state where the DNA is cut to allow for strand passage. By stabilizing this complex, this compound prevents the resealing of the double-strand DNA break, leading to the accumulation of these breaks, which halts DNA replication and transcription, ultimately triggering cell death.

1.2. Secondary Target: Topoisomerase IV

While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV serves as a secondary target. Topoisomerase IV is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by this compound can further disrupt cell division, contributing to its overall bactericidal activity. The dual-targeting mechanism is a key feature of fluoroquinolones, helping to enhance their potency and potentially reduce the development of resistance.

Diagram: Mechanism of this compound Action

Caption: this compound's mechanism of action in Gram-negative bacteria.

2. Quantitative Data on Antibacterial Activity

The potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC₅₀) against its target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | |

| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1.0 | |

| Escherichia coli | (Associated with colibacillosis) | Susceptible: ≤ 0.06 | |

| Escherichia coli | (Associated with colibacillosis) | Resistant: ≥ 0.25 |

Table 2: 50% Inhibitory Concentration (IC₅₀) of Fluoroquinolones against Target Enzymes

Note: Direct IC₅₀ values for this compound were not prominently available in the searched literature. The data below for other fluoroquinolones illustrates the typical values obtained from such assays.

| Fluoroquinolone | Enzyme | Organism | IC₅₀ (µg/mL) | Reference(s) |

| Ciprofloxacin | DNA Gyrase | E. coli | 10.71 µM | |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | |

| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 | |

| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | |

| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | |

| Value presented in µM. |

3. Experimental Protocols

The following protocols are standard methodologies used to investigate the mechanism of action of fluoroquinolones like this compound.

3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

-

Preparation of this compound Stock Solution: A stock solution of this compound hydrochloride is prepared by dissolving the compound in a suitable solvent (e.g., water or a buffer) to a high concentration (e.g., 1280 µg/mL). The solution should be prepared aseptically.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared by selecting isolated colonies from an 18-24 hour agar plate and suspending them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Twofold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

3.2. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture: A typical reaction mixture (e.g., 30 µL) contains:

-

Buffer (e.g., 35 mM Tris-HCl, pH 7.5)

-

Salts (e.g., 24 mM KCl, 4 mM MgCl₂)

-

ATP (e.g., 1.4 mM) as an energy source

-

Dithiothreitol (DTT) (e.g., 5 mM)

-

Relaxed plasmid DNA (e.g., pBR322) as the substrate

-

Purified DNA gyrase enzyme (A and B subunits)

-

Varying concentrations of the inhibitor (this compound).

-

-

Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1 hour).

-

Reaction Termination and Analysis: The reaction is stopped by adding a stop solution (e.g., a dye mix containing SDS and EDTA). The DNA products are then analyzed by agarose gel electrophoresis.

-

Interpretation: The supercoiled form of the plasmid migrates faster through the agarose gel than the relaxed form. Inhibition of the enzyme is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

Diagram: DNA Gyrase Supercoiling Assay Workflow

References

sarafloxacin synthesis pathway and intermediates

An In-depth Technical Guide to the Synthesis of Sarafloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a fluoroquinolone antibiotic. The following sections detail the core chemical reactions, key intermediates, experimental protocols, and quantitative data derived from scientific literature and patent documentation.

Core Synthesis Pathway

The most common and industrially significant synthesis of this compound involves the nucleophilic substitution of a halogenated quinolone carboxylic acid with piperazine. The key starting material is 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This intermediate is reacted with an excess of piperazine to yield the final this compound base, which is then typically converted to its hydrochloride salt for pharmaceutical use.[1][2][3]

The primary reaction is a nucleophilic aromatic substitution where the piperazine acts as the nucleophile, displacing the chlorine atom at the C-7 position of the quinolone ring. This reaction is typically carried out at an elevated temperature in a suitable solvent.[1][2]

Below is a diagram illustrating the general synthesis workflow.

Caption: General synthesis workflow for this compound hydrochloride.

Experimental Protocols

The following protocols are based on procedures outlined in cited patents and scientific literature.

Protocol 1: Synthesis of this compound from 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This protocol details the initial condensation reaction to form the core this compound molecule, followed by purification and conversion to the hydrochloride salt.

1. Reaction Setup:

-

In a 250 ml reaction flask, add 100 g of a solvent (e.g., isopropanol, n-butanol, or isoamyl alcohol).

-

Add 25 g (approximately 0.07 mol) of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

-

Add 35 g (approximately 0.41 mol) of piperazine.

2. Reflux:

-

Heat the mixture to reflux and maintain for 9-10 hours.

3. Solvent and Excess Piperazine Recovery:

-

After the reaction is complete, recover the solvent and excess piperazine by distillation.

4. Purification of this compound Base:

-

Add 120 g of water to the reaction residue.

-

Adjust the pH to ≥13 with a 30% sodium hydroxide solution to dissolve the product.

-

Filter the solution to remove any insoluble impurities.

-

To the filtrate, add a salt such as sodium chloride, sodium sulfate, or calcium chloride to precipitate impurities.

-

Filter the solution again.

-

Adjust the pH of the filtrate to 7.0-7.3 with an acid (e.g., hydrochloric acid, phosphoric acid, or acetic acid) to crystallize the this compound base.

5. Formation of this compound Hydrochloride:

-

Collect the wet this compound base and add it to 120 g of 85% ethanol.

-

Heat the mixture to reflux.

-

Add reagent grade hydrochloric acid to adjust the pH to 2-2.5.

-

Cool the solution to induce crystallization of this compound hydrochloride.

-

Filter and dry the final product.

The logical flow of this experimental procedure is outlined below.

Caption: Experimental workflow for the synthesis and purification of this compound hydrochloride.

Quantitative Data

The yield and purity of this compound hydrochloride can vary depending on the specific solvents and precipitating salts used in the synthesis. The following tables summarize quantitative data from various experimental examples.

Table 1: Reactant and Solvent Quantities

| Reagent/Solvent | Quantity | Moles (approx.) | Reference |

| 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 25 g | 0.07 mol | |

| Piperazine | 35 g | 0.41 mol | |

| Isopropanol (Solvent) | 100 g | 1.66 mol | |

| Isoamyl Alcohol & Isopropanol (Solvent) | 50 g & 50 g | 0.56 mol & 0.83 mol | |

| Water (for purification) | 120 g | 6.67 mol | |

| 85% Ethanol (for salt formation) | 120 g | - |

Table 2: Yield and Purity with Different Precipitating Salts

| Precipitating Salt | Yield of this compound HCl | Purity (HPLC) |

| Sodium Chloride | 73% | ≥99% |

| Sodium Sulfate | 71% | ≥99% |

| Calcium Chloride | 72% | ≥99% |

| Potassium Chloride | 70% | ≥99% |

Alternative Synthesis Strategies

While the primary pathway is widely used, alternative methods for preparing key intermediates have been reported. One such alternative focuses on a more efficient synthesis of the quinoline carboxylic acid intermediate, reporting a yield of 87.9% for this step. This improved synthesis of the intermediate could potentially increase the overall yield of the final this compound product.

Another area of research involves the synthesis of novel derivatives of this compound by modifying the piperazine ring. These studies often start with the parent this compound molecule and attach various functional groups to the N-4 position of the piperazine moiety to explore new structure-activity relationships.

The logical flow for an alternative synthesis focusing on the intermediate is outlined below.

Caption: Alternative synthesis route for a key this compound intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Sarafloxacin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The information herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and visual representations of key molecular and procedural concepts.

Core Physicochemical Data

This compound hydrochloride's fundamental properties are crucial for its characterization and handling. The following table summarizes these key attributes.

| Property | Value |

| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride[1] |

| CAS Number | 91296-87-6[2][3][4][5] |

| Molecular Formula | C₂₀H₁₈ClF₂N₃O₃ |

| Molecular Weight | 421.83 g/mol (anhydrous basis) |

| Appearance | White to light yellow powder or crystalline solid |

| Melting Point | >240°C (with decomposition) |

| pKa | pKa1= 5.6; pKa2 = 8.2 |

Solubility Profile

The solubility of this compound hydrochloride in various solvents is a critical parameter for formulation and in vitro studies.

| Solvent | Solubility |

| Water | Soluble |

| PBS (pH 7.2) | ~0.5 mg/mL |

| DMSO | ~2 mg/mL to 8.33 mg/mL (with sonication) |

| Dimethylformamide (DMF) | ~5 mg/mL |

Stability and Storage

Understanding the stability of this compound hydrochloride is essential for ensuring its integrity in formulations and experimental solutions.

| Condition | Stability Information | Storage Recommendation |

| Aqueous Solution | Recommended to not store for more than one day. Photodegradation is pH-dependent and increases with a rise in pH, being most rapid around pH 8. | Prepare fresh for immediate use. |

| Organic Stock Solution | In DMSO, stable for up to one month at -20°C and up to six months at -80°C. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Solid State | Stable under recommended storage conditions. | Store at 4°C or refrigerated (0-10°C), protected from heat. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A validated HPLC method is fundamental for assessing the purity of this compound hydrochloride and monitoring its stability.

References

An In-depth Technical Guide to the Identification of Sarafloxacin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of sarafloxacin degradation products. It is designed to assist researchers, scientists, and drug development professionals in understanding the degradation pathways of this compound and in developing robust analytical methods for the detection and quantification of its degradants. This document outlines detailed experimental protocols for forced degradation studies, summarizes quantitative data, and provides visual representations of experimental workflows and degradation pathways.

Introduction to this compound and its Degradation

This compound is a fluoroquinolone antibiotic that has been used in veterinary medicine. Like other fluoroquinolones, this compound is susceptible to degradation under various environmental and physiological conditions. The degradation of this compound can lead to the formation of various byproducts, some of which may have altered efficacy or potential toxicity. Therefore, a thorough understanding of its degradation profile is crucial for ensuring the safety and efficacy of this compound-containing products and for assessing its environmental impact.

Degradation of this compound can be initiated by several mechanisms, including:

-

Metabolism: In biological systems, this compound undergoes oxidative degradation, primarily of the piperazinyl substituent.

-

Biodegradation: Microorganisms, such as certain fungi, can metabolize this compound, leading to a variety of transformation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can cause the photodegradation of this compound, with the rate being pH-dependent.

-

Forced Degradation: In a laboratory setting, stress conditions such as acid, base, oxidation, and heat can be applied to intentionally degrade the drug substance and identify potential degradation products that may form under storage or handling conditions.

Identified Degradation Products of this compound

Several degradation products of this compound have been identified through various studies. The primary degradation pathways involve modifications to the piperazine ring, decarboxylation, and defluorination.

Table 1: Summary of Known this compound Degradation Products

| Degradation Pathway | Degradation Product Name | Method of Identification | Reference |

| Metabolism | 3'-oxo-sarafloxacin | LC-MS | [1] |

| Metabolism | Ethylene diamine-substituted quinolone | LC-MS | [1] |

| Metabolism | Aminoquinolone | LC-MS | [1] |

| Biodegradation | At least six quantifiable products (Components A-F) | HPLC | |

| Photodegradation | Decarboxylated and defluorinated products | LC-MS/MS | |

| Advanced Oxidation | Products of piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation | DFT, CoMSIA | [2] |

Quantitative Analysis of this compound Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Table 2: Quantitative Analysis of this compound Degradation under Forced Conditions

| Stress Condition | This compound Remaining (%) | Major Degradation Product(s) | Degradation Product(s) (%) |

| Acidic (0.1 M HCl, 80°C, 24h) | 85.2 | DP-A (Piperazine ring cleavage) | 8.5 |

| Basic (0.1 M NaOH, 80°C, 8h) | 78.5 | DP-B (Decarboxylation) | 12.3 |

| Oxidative (3% H2O2, RT, 24h) | 65.7 | DP-C (N-oxide) | 18.9 |

| Thermal (80°C, 48h) | 92.1 | DP-D (Minor piperazine modification) | 4.2 |

| Photolytic (UV light, 254 nm, 24h) | 72.9 | DP-E (Defluorination) | 15.6 |

Disclaimer: The quantitative data presented in this table is representative and for illustrative purposes. Actual degradation percentages will vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of the drug substance to identify the likely degradation products and establish degradation pathways.

4.1.1. Preparation of Stock Solution

Accurately weigh and dissolve a suitable amount of this compound hydrochloride reference standard in a mixture of acetonitrile and water (1:1 v/v) to obtain a stock solution of 1 mg/mL.

4.1.2. Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 24 hours in a water bath.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 80°C for 8 hours in a water bath.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours in a calibrated oven.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light at 254 nm for 24 hours.

4.1.3. Sample Preparation for Analysis

After the specified stress period, allow the solutions to cool to room temperature. Neutralize the acidic and basic samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively. For the thermally degraded solid sample, dissolve it in the mobile phase to achieve a concentration of 100 µg/mL. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.

Stability-Indicating HPLC-UV Method

This method is suitable for the separation and quantification of this compound from its degradation products.

4.2.1. Chromatographic Conditions

-

Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm)

-

Mobile Phase: Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 278 nm

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

4.2.2. Method Validation

The stability-indicating method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

LC-MS/MS Method for Identification and Quantification

For the definitive identification and sensitive quantification of degradation products, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

4.3.1. Chromatographic Conditions

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

4.3.2. Mass Spectrometric Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

-

Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: These should be determined for this compound and each identified degradation product.

Visualizations

The following diagrams illustrate the experimental workflow for degradation product identification and the potential degradation pathways of this compound.

Caption: Experimental workflow for this compound degradation product identification.

Caption: Potential degradation pathways of this compound.

Conclusion

The identification and characterization of this compound degradation products are critical for ensuring drug quality, safety, and for understanding its environmental fate. This technical guide provides a framework for conducting forced degradation studies and for analyzing the resulting degradants using modern analytical techniques. The detailed protocols and visual workflows are intended to serve as a valuable resource for professionals in the pharmaceutical and environmental sciences. Further research, particularly in isolating and elucidating the structures of all degradation products and assessing their biological activity, is essential for a complete understanding of this compound's degradation profile.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Sarafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin is a fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and antibacterial activity of this compound. Detailed experimental protocols for the determination of its key properties are provided, alongside a thorough examination of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.

Molecular Structure and Identification

This compound is a synthetic fluoroquinolone with a chemical structure characterized by a quinolone core. The molecular structure and key identifiers of this compound are detailed below.

Table 1: Molecular Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | [1][2] |

| Chemical Formula | C₂₀H₁₇F₂N₃O₃ | [1][2] |

| Molar Mass | 385.37 g/mol | [1] |

| CAS Number (Free Base) | 98105-99-8 | |

| CAS Number (HCl Salt) | 91296-87-6 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| pKa₁ (Carboxylic Acid) | 5.6 | |

| pKa₂ (Piperazine) | 8.2 | |

| Melting Point (HCl Salt) | >275 °C | |

| Solubility (DMSO) | ~2-4 mg/mL | |

| Solubility (DMF) | ~5 mg/mL | |

| Solubility (PBS, pH 7.2) | ~0.5 mg/mL | |

| Water Solubility (HCl Salt) | Soluble | |

| Predicted logP | 0.29 - 0.56 |

Antibacterial Activity

This compound exhibits potent antibacterial activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | |

| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | |

| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | |

| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | |

| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | |

| Eubacterium spp. | Clinical Isolates | 0.5 - 2 | |

| Actinomyces spp. | Clinical Isolates | 0.5 - 2 | |

| Peptococcus spp. | Clinical Isolates | 0.5 - 2 |

Mechanism of Action

The bactericidal action of this compound results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

In Gram-negative bacteria, the primary target of this compound is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, the primary target is topoisomerase IV, which is crucial for the separation of daughter chromosomes following replication. This compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.

Mechanism of action of this compound.

Induction of the SOS Response

The accumulation of double-strand breaks in bacterial DNA triggers the SOS response, a complex regulatory network involved in DNA repair. However, if the DNA damage is too extensive, the SOS response can lead to programmed cell death.

Induction of the SOS response by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL. Sterilize by filtration through a 0.22 µm filter.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 h) culture plate, select 3-5 colonies of the test organism. Suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Standardization of Inoculum: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Workflow for MIC determination.

Determination of pKa by Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is an issue.

-

Titration Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (first or second derivative plot).

Determination of logP by Shake-Flask Method

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) saturated with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, mix a known volume of the this compound solution with a known volume of the n-octanol.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

This compound remains a significant fluoroquinolone antibiotic with well-defined structural and physicochemical properties that contribute to its potent antibacterial activity. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The comprehensive data and detailed experimental protocols presented in this guide serve as a valuable resource for the scientific community, facilitating further research and development in the field of antimicrobial agents.

References

An In-depth Technical Guide on Sarafloxacin's Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which sarafloxacin, a fluoroquinolone antibiotic, inhibits the essential bacterial enzymes DNA gyrase and topoisomerase IV. It includes quantitative data on its inhibitory activity and detailed experimental protocols for key assays.

Introduction to this compound and its Targets

This compound is a quinolone antibiotic that exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2] DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA.[1][2] Topoisomerase IV, composed of two ParC and two ParE subunits, is primarily involved in decatenating daughter chromosomes after replication.[1] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to double-strand breaks and ultimately, cell death.

Mechanism of Action

Quinolones, including this compound, function as topoisomerase poisons. They do not bind to the enzyme alone but rather to the enzyme-DNA complex. The mechanism involves the following key steps:

-

Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to DNA and creates a transient double-strand break.

-

Formation of the Ternary Complex: this compound intercalates into the cleaved DNA and binds to the enzyme at the protein-DNA interface. This stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands.

-

Inhibition of DNA Synthesis: The stabilized ternary complex acts as a physical barrier, blocking the progression of the DNA replication fork.

-

Induction of DNA Damage and Cell Death: The accumulation of these stalled complexes leads to the fragmentation of the chromosome, triggering the SOS DNA repair response and ultimately causing bacterial cell death.

Gram-negative bacteria are often more susceptible to gyrase inhibition, while topoisomerase IV is typically the primary target in Gram-positive bacteria. However, some quinolones exhibit balanced activity against both enzymes.

Caption: Mechanism of this compound inhibition of DNA gyrase and topoisomerase IV.

Quantitative Inhibition Data

The potency of this compound and other quinolones is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes IC50 values for various quinolones against DNA gyrase and topoisomerase IV from different bacterial species.

| Quinolone | Enzyme | Bacterial Species | IC50 (µg/ml) |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 |

| Topoisomerase IV | Enterococcus faecalis | 1.42 | |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 |

| Topoisomerase IV | Enterococcus faecalis | 4.24 | |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 |

| Topoisomerase IV | Enterococcus faecalis | 8.49 | |

| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 |

| Topoisomerase IV | Enterococcus faecalis | 9.30 | |

| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 |

| Topoisomerase IV | Enterococcus faecalis | 19.1 | |

| Tosufloxacin | DNA Gyrase | Enterococcus faecalis | 11.6 |

| Topoisomerase IV | Enterococcus faecalis | 3.89 |

Experimental Protocols

The inhibitory activity of compounds like this compound is determined using various biochemical assays. Below are detailed protocols for two standard assays.

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.

Principle: DNA gyrase converts relaxed circular DNA into a more compact, supercoiled form. Inhibitors prevent this conversion. On an agarose gel, the supercoiled form migrates faster than the relaxed form.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) Glycerol, 0.1 mg/ml Albumin)

-

This compound (or test compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose, TAE buffer, Ethidium bromide

Procedure:

-

On ice, prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.

-

Aliquot the mixture into reaction tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding a predetermined amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye, followed by chloroform:isoamyl alcohol to extract proteins.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled DNA forms.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

Data Analysis: The concentration of this compound that results in a 50% reduction in the supercoiled DNA band, compared to the no-drug control, is determined as the IC50 value.

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Principle: Topoisomerase IV separates interlinked DNA circles (decatenation) or removes supercoils (relaxation). In a decatenation assay, the large, catenated kDNA network cannot enter the agarose gel, while the decatenated minicircles can. In a relaxation assay, the supercoiled plasmid migrates faster than the relaxed product.

Materials:

-

E. coli Topoisomerase IV

-

Supercoiled pBR322 plasmid DNA or Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM Potassium Glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 2 mM ATP, 0.5 mg/ml BSA)

-

This compound (or test compound)

-

Stop Buffer/Loading Dye

-

Agarose, TAE buffer, Ethidium bromide

Procedure:

-

On ice, set up reaction tubes with assay buffer and supercoiled pBR322 (for relaxation) or kDNA (for decatenation).

-

Add varying concentrations of this compound. Include appropriate controls.

-

Add topoisomerase IV to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Run electrophoresis to separate the DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light.

Data Analysis: For decatenation, the IC50 is the drug concentration that inhibits the release of minicircles from the kDNA network by 50%. For relaxation, it is the concentration that inhibits the conversion of supercoiled DNA to relaxed DNA by 50%.

Caption: Workflow for a topoisomerase IV relaxation inhibition assay.

Conclusion

This compound is a potent antibacterial agent that functions by inhibiting the critical activities of DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, effectively halting DNA replication and leading to cell death. The differential activity against these two enzymes in various bacterial species is a key factor in its spectrum of activity. The in vitro assays described herein are fundamental tools for quantifying the inhibitory potential of this compound and other quinolones, providing essential data for drug development and resistance studies.

References

Biotransformation of Sarafloxacin by Soil Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine, can enter terrestrial ecosystems through the application of animal manure as fertilizer. The persistence and potential ecological impact of this compound in soil are of growing concern. This technical guide provides a comprehensive overview of the biotransformation of this compound by soil microorganisms, focusing on the degradation pathways, key microbial players, and the experimental methodologies used to study these processes. Understanding the microbial metabolism of this antibiotic is crucial for assessing its environmental fate and developing potential bioremediation strategies.

Data Presentation: Quantitative Analysis of this compound Biotransformation

The following tables summarize the quantitative data from key studies on the microbial degradation of this compound.

Table 1: Biotransformation of this compound by Mucor ramannianus

| Parameter | Value | Reference |

| Incubation Time | 18 days | [1][2] |

| Remaining this compound | 59% | [1] |

| Metabolite 1: N-acetylthis compound | 15% of total A280 | [1] |

| Metabolite 2: Desethylene-N-acetylthis compound | 26% of total A280 | [1] |

Table 2: Biotransformation of this compound by Phanerochaete chrysosporium

| Parameter | Value | Reference |

| Biotransformation Half-life | 5 days | |

| Mineralization to CO2 | 17.3% of applied dose | |

| Mineralization Half-life | 139 days | |

| Number of Quantifiable Biotransformation Products | At least 6 | |

| Products exceeding 10% of applied dose | 4 | |

| Products exceeding 5% of applied dose | 2 |

Table 3: Aerobic Soil Biodegradation of this compound

| Soil Type | Mineralization to 14CO2 | Reference |

| Loam | 0.58% | |

| Silt Loam | 0.49% | |

| Sandy Loam | 0.57% | |

| Note: The formation of a major polar degradate was suggested to be an abiotic phenomenon. |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the key experimental protocols for studying this compound biotransformation.

Fungal Culture and Incubation

This protocol is based on studies involving Mucor ramannianus and Phanerochaete chrysosporium.

Objective: To cultivate fungal species and expose them to this compound to study its biotransformation.

Materials:

-

Fungal strain (e.g., Mucor ramannianus, Phanerochaete chrysosporium)

-

Sucrose/peptone broth or other suitable liquid culture medium

-

This compound standard

-

Shaking incubator

-

Sterile culture flasks

Procedure:

-

Prepare and sterilize the liquid culture medium.

-

Inoculate the medium with the fungal strain.

-

Incubate the culture under appropriate conditions (e.g., 28°C with shaking) to allow for fungal growth.

-

Introduce a known concentration of this compound into the culture.

-

Continue incubation for a defined period (e.g., 7 to 49 days), collecting samples at various time points for analysis.

Extraction of this compound and its Metabolites from Culture Media

Objective: To extract this compound and its biotransformation products from the liquid culture for analysis.

Materials:

-

Ethyl acetate or other suitable organic solvent

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Centrifuge the culture samples to separate the fungal biomass from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic layer.

-

Concentrate the extract using a rotary evaporator.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

Soil Incubation Study for Biodegradation

Objective: To assess the degradation and mineralization of this compound in different soil types under controlled aerobic conditions.

Materials:

-

Different soil types (e.g., loam, silt loam, sandy loam)

-

14C-labeled this compound hydrochloride

-

Incubation chambers

-

CO2 traps (e.g., containing KOH solution)

-

Apparatus for maintaining aerobic conditions

Procedure:

-

Characterize the physicochemical properties of the soils.

-

Treat the soil samples with a known concentration of 14C-labeled this compound.

-

Place the treated soil in incubation chambers.

-

Maintain aerobic conditions and a constant temperature and moisture level.

-

Over a set incubation period, trap the evolved 14CO2 in an alkaline solution.

-

At different time intervals, analyze the trapping solution for radioactivity using Liquid Scintillation Counting (LSC) to quantify mineralization.

-

At the end of the incubation, extract the soil to analyze for the parent compound and degradation products.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and its metabolites.

Apparatus:

-

HPLC system with a suitable detector (e.g., UV or fluorescence)

-

C18 reverse-phase column

Mobile Phase Example:

-

A gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid to improve peak shape.

Procedure:

-

Inject the prepared sample extract into the HPLC system.

-

Run the analysis using a defined mobile phase gradient and flow rate.

-

Detect the compounds as they elute from the column.

-

Identify and quantify this compound and its metabolites by comparing their retention times and peak areas to those of known standards.

Mandatory Visualization

Biotransformation Pathway of this compound by Mucor ramannianus

Caption: Proposed biotransformation pathway of this compound by Mucor ramannianus.

Experimental Workflow for Studying this compound Biotransformation

Caption: General experimental workflow for analyzing this compound biotransformation.

Conceptual Degradation Pathway of Fluoroquinolones by Fungi

Caption: Key fungal enzymes involved in the degradation of fluoroquinolones.

References

An In-depth Technical Guide to the Photodegradation Pathways of Sarafloxacin in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine, can enter aquatic environments through various pathways, raising concerns about its persistence and potential ecotoxicological effects. Photodegradation is a primary mechanism for the natural attenuation of this compound in sunlit surface waters. Understanding the intricate pathways of its photochemical breakdown is crucial for assessing its environmental fate, identifying potentially harmful transformation products, and developing effective water treatment strategies. This technical guide provides a comprehensive overview of the photodegradation of this compound in aqueous solutions, detailing its kinetic parameters, transformation pathways, and the experimental methodologies used for its study.

Data Presentation: Quantitative Analysis of this compound Photodegradation

The photodegradation of this compound is influenced by several environmental factors, most notably pH. The kinetics of this process are typically modeled using pseudo-first-order kinetics.

Table 1: Photodegradation Kinetics of this compound in Aqueous Solutions

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant (k) | 0.26 h⁻¹ | Matrix-free aqueous medium | [1] |

| Fluorescence Quantum Yield (Φf) | 0.09 | pH 3.62 buffer solution, quinine sulfate as reference, λex = 276 nm | [1] |

| Dissociation Constants (pKa) | pKa1 = 6.06 ± 0.37pKa2 = 10.53 ± 0.19 | Aqueous solution | [1] |

Table 2: Influence of pH on the Photodegradation Rate of this compound

| pH | Relative Degradation Rate | General Trend | Reference |

| < 7 | Increases with pH | This compound dissipation is faster with increasing pH. | [1] |

| 8 | Peak degradation rate | The photodegradation rate of this compound (SAR) increases from pH 5 to a peak at pH 8, after which it decreases as the pH moves towards 11. | [2] |

| > 8 | Decreases with increasing pH |

Core Photodegradation Pathways of this compound

The photodegradation of this compound, like other fluoroquinolones, proceeds through several key reaction pathways. These transformations primarily target the piperazine ring, the carboxylic acid group, and the fluorine substituent on the quinolone core. The process is initiated by the absorption of UV light, leading to the formation of excited-state molecules that can undergo direct photolysis or react with other species in the water.

The primary photodegradation pathways for this compound in aqueous solutions include:

-

Decarboxylation: The loss of the carboxylic acid group is a common and crucial step in the degradation of many fluoroquinolones, including this compound.

-

Defluorination: The cleavage of the carbon-fluorine bond is another significant degradation pathway.

-

Piperazine Ring Transformation: The piperazine moiety is particularly susceptible to photo-oxidative degradation. This can involve N-dealkylation and cleavage of the ring structure.

These initial transformations lead to the formation of a variety of intermediate products, which can undergo further degradation.

Visualization of Photodegradation Pathways

The following diagram illustrates the proposed major photodegradation pathways of this compound.

Caption: Proposed major photodegradation pathways of this compound in aqueous solutions.

Experimental Protocols

The study of this compound photodegradation involves a series of well-defined experimental procedures. Below is a generalized protocol based on common practices for fluoroquinolone analysis.

Sample Preparation

-

Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a known weight of a this compound standard in a suitable solvent (e.g., methanol or ultrapure water, depending on solubility). The solution is typically stored in the dark at a low temperature (e.g., 4°C) to prevent premature degradation.

-

Working Solutions: Working solutions of the desired concentration are prepared by diluting the stock solution with ultrapure water or a buffered solution of a specific pH. For studies investigating the effect of water matrix components, filtered natural water or synthetic water with known concentrations of ions and organic matter can be used.

Irradiation Experiments

-

Light Source: A solar simulator equipped with a xenon arc lamp is commonly used to mimic natural sunlight. The light intensity should be monitored using a radiometer. Alternatively, UV lamps with specific wavelength outputs can be used for mechanistic studies.

-

Reaction Vessel: Quartz cuvettes or reactors are used as they are transparent to UV light. The temperature of the solution is typically controlled using a water bath or a cooling system within the photoreactor.

-

Experimental Procedure:

-

The working solution of this compound is placed in the reaction vessel.

-

The solution is irradiated for a predetermined period.

-

Aliquots are withdrawn at specific time intervals to monitor the degradation of this compound and the formation of transformation products.

-

Control experiments are conducted in the dark to account for any non-photolytic degradation.

-

Analytical Methodology

The concentration of this compound and its transformation products is typically determined using high-performance liquid chromatography (HPLC) coupled with a suitable detector. For the identification and structural elucidation of unknown transformation products, high-resolution mass spectrometry is indispensable.

-

HPLC System: A standard HPLC system with a C18 column is often employed for the separation of this compound and its degradation products.

-

Mobile Phase: A mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is used as the mobile phase in a gradient elution mode.

-

Detection:

-

UV Detector: For quantitative analysis of the parent compound.

-

Fluorescence Detector: Fluoroquinolones are fluorescent, and this detector can provide high sensitivity and selectivity.

-

Mass Spectrometry (MS):

-

LC-MS/MS (Triple Quadrupole): Used for targeted quantification of known transformation products.

-

UPLC-QToF-MS (Quadrupole Time-of-Flight): Provides high-resolution mass data, enabling the determination of the elemental composition of unknown transformation products and facilitating their structural elucidation.

-

-

Experimental Workflow Visualization

The following diagram outlines the typical experimental workflow for a this compound photodegradation study.

References

The Intricate Dance: A Technical Guide to the Interactions of Sarafloxacin with Metal Ions in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin, a fluoroquinolone antibiotic, exhibits a complex interplay with metal ions that significantly influences its efficacy and behavior in biological systems. This technical guide provides an in-depth exploration of these interactions, summarizing quantitative data, detailing experimental protocols for their investigation, and visualizing the underlying mechanisms. Understanding these interactions is paramount for optimizing drug development, predicting clinical outcomes, and mitigating potential interferences.

Introduction

Fluoroquinolones, a critical class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] The chemical structure of fluoroquinolones, including this compound, features a carboxylic acid and a ketone group that can chelate metal ions.[1] This chelation can lead to the formation of metal-drug complexes with altered physicochemical properties, impacting the drug's absorption, bioavailability, and antibacterial potency.[3][4] In biological systems, where metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are ubiquitous, these interactions are of significant pharmacological relevance.

Quantitative Analysis of this compound-Metal Ion Interactions

The stability of this compound-metal ion complexes is a key determinant of their biological impact. While specific quantitative data for this compound is limited in the literature, data from closely related fluoroquinolones, such as sparfloxacin and ciprofloxacin, provide valuable insights into the expected binding affinities. The stability of these complexes is typically quantified by the formation constant (K) or its logarithm (log K).

Table 1: Stability Constants of Fluoroquinolone-Metal Ion Complexes

| Fluoroquinolone | Metal Ion | log K | Method | Reference |

|---|---|---|---|---|

| Sparfloxacin | Mg²⁺ | 2.01 | Spectrophotometry | |

| Sparfloxacin | Cu²⁺ | Stable complexes formed | Potentiometric Titration | |

| Sparfloxacin | Ni²⁺ | Stable complexes formed | Potentiometric Titration | |

| Sparfloxacin | Co²⁺ | Stable complexes formed | Potentiometric Titration | |

| Sparfloxacin | Zn²⁺ | Stable complexes formed | Potentiometric Titration | |

| Ciprofloxacin | Fe³⁺ | High affinity | Fluorescence Quenching | |

| Ciprofloxacin | Zn²⁺ | High affinity | Fluorescence Quenching | |

| Levofloxacin | Cd²⁺ | 3.65 | Fluorescence Quenching | |

| Levofloxacin | Hg²⁺ | 4.12 | Fluorescence Quenching |

| Levofloxacin | Pb²⁺ | 3.32 | Fluorescence Quenching | |

Note: The stability constants are influenced by factors such as pH, temperature, and ionic strength. Generally, trivalent cations like Fe³⁺ and Al³⁺ form more stable complexes with fluoroquinolones compared to divalent cations.

Impact on Antibacterial Activity

The interaction of this compound with metal ions can have a dual effect on its antibacterial activity.

-

Reduction of Activity: Chelation with metal ions, particularly divalent and trivalent cations found in antacids and supplements (e.g., Mg²⁺, Ca²⁺, Al³⁺), can decrease the oral absorption and bioavailability of fluoroquinolones. This is due to the formation of larger, less soluble complexes that are poorly absorbed from the gastrointestinal tract.

-

Enhancement of Activity: In some instances, the formation of metal complexes can enhance the antibacterial activity of fluoroquinolones. For example, complexes of sparfloxacin with Ni(II) and Mn(II) have shown higher potency against certain Gram-negative bacteria compared to the parent drug. The enhanced lipophilicity of the metal complexes may facilitate their transport across bacterial membranes.

Table 2: In Vitro Antibacterial Activity of Fluoroquinolone-Metal Complexes

| Fluoroquinolone | Metal Ion | Bacterial Strain | Effect on MIC* | Reference |

|---|---|---|---|---|

| Sparfloxacin | Ni(II) | Gram-negative bacteria | Decreased (Higher potency) | |

| Sparfloxacin | Mn(II) | Gram-negative bacteria | Decreased (Higher potency) | |

| Ciprofloxacin | Cu(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) | |

| Ciprofloxacin | Co(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) | |

| Ciprofloxacin | Ni(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) |

| Ciprofloxacin | Zn(II) | S. aureus, E. coli, K. pneumoniae, B. dysenteriae | Decreased (Higher potency) | |

*MIC: Minimum Inhibitory Concentration. A lower MIC indicates higher antibacterial activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound-metal ion interactions.

UV-Visible Spectrophotometry for Stoichiometry and Binding Constant Determination

This method is used to determine the stoichiometry of the drug-metal complex and to calculate the binding constant.

Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salt (e.g., MgCl₂, ZnCl₂) of known concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Job's Method of Continuous Variation:

-

Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each component.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex.

-

-

Binding Constant Determination (Benesi-Hildebrand Method):

-

Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the metal ion (in large excess).

-

Measure the absorbance of each solution at the λ_max of the complex.

-

Plot 1/ΔA against 1/[M], where [M] is the concentration of the metal ion.

-

The binding constant (K) can be calculated from the slope and intercept of the resulting linear plot.

-

Fluorescence Quenching for Binding Analysis

Fluorescence quenching is a highly sensitive technique to study the binding of metal ions to fluorescent molecules like this compound.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound and a series of quencher (metal ion) solutions of increasing concentrations.

-

Fluorescence Measurements:

-

Measure the fluorescence emission spectrum of the this compound solution in the absence of the metal ion.

-

Titrate the this compound solution with the metal ion solution, recording the fluorescence spectrum after each addition.

-

-

Data Analysis (Stern-Volmer Equation):

-

Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).

-

The Stern-Volmer quenching constant (K_sv) is obtained from the slope of the linear plot.

-

The binding constant (K_b) and the number of binding sites (n) can be determined from the intercept and slope of a plot of log[(F₀ - F)/F] versus log[Q].

-

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of this compound and its metal complexes against various bacterial strains.

Protocol:

-

Preparation of Media: Prepare Mueller-Hinton broth or agar.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Broth Microdilution Method:

-

Prepare serial twofold dilutions of this compound and the this compound-metal complex in a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

-

-

Agar Dilution Method:

-

Prepare agar plates containing serial twofold dilutions of this compound and the this compound-metal complex.

-

Spot the standardized bacterial suspension onto the surface of the agar plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration that inhibits the growth of more than one colony.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The interaction with metal ions, particularly Mg²⁺, is believed to be integral to the inhibitory action of fluoroquinolones. A proposed model suggests the formation of a ternary complex involving the fluoroquinolone, a magnesium ion, and the DNA-enzyme complex. The magnesium ion acts as a bridge, stabilizing the interaction between the drug and the enzyme-DNA complex, ultimately leading to the stabilization of the cleaved DNA state and subsequent cell death.

While specific downstream signaling pathways directly modulated by this compound-metal complexes are not extensively documented, the inhibition of DNA replication triggers a cascade of cellular stress responses, including the SOS response, which can lead to programmed cell death.

Conclusion

The interaction of this compound with metal ions is a multifaceted phenomenon with significant implications for its therapeutic efficacy. Chelation can either antagonize or potentiate its antibacterial activity, depending on the specific metal ion and the biological context. A thorough understanding of these interactions, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design of new fluoroquinolone derivatives, the optimization of dosing regimens, and the prevention of adverse drug-metal interactions in clinical practice. Further research is warranted to elucidate the specific signaling pathways affected by this compound-metal complexes and to expand the quantitative database of their formation constants.

References

- 1. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sarafloxacin's Broad-Spectrum Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin, a synthetic fluoroquinolone antibiotic, exhibits potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Developed for veterinary use, its efficacy stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division. This technical guide provides a comprehensive overview of this compound's mechanism of action, antibacterial spectrum, and key pharmacodynamic properties. Detailed experimental protocols for assessing its in vitro activity are provided, alongside visualizations of its molecular mechanism and experimental workflows to support further research and drug development efforts.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effects by forming a stable complex with bacterial DNA and the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] This action traps the enzymes during their catalytic cycle, leading to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[2]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[1] this compound's binding to the gyrase-DNA complex prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of lethal double-strand breaks.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the more sensitive target. This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the proper segregation of chromosomal DNA into daughter cells, thereby halting cell division.

The dual-targeting mechanism of this compound contributes to its potent and broad-spectrum activity.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, with notable potency against many pathogens of veterinary importance. The following tables summarize its in vitro activity, presented as Minimum Inhibitory Concentration (MIC) values, against a variety of bacterial species.

Table 1: MIC of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | |

| Escherichia coli | O78 | 0.125 - 0.25 | |

| Escherichia coli | Colibacillosis Isolates (Susceptible) | ≤ 0.06 | |

| Escherichia coli | Colibacillosis Isolates (Resistant) | ≥ 0.25 | |

| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | |

| Aeromonas salmonicida subsp. salmonicida | Clinical Isolates | 0.029 (at 15°C) | |

| Vibrio anguillarum | Clinical Isolates | 0.085 (at 15°C) | |

| Vibrio salmonicida | Clinical Isolates | 0.125 (at 15°C) | |

| Yersinia ruckeri | Clinical Isolates | 0.023 (at 15°C) |

Table 2: MIC of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | |

| Peptostreptococcus spp. | Human Isolates | 0.125 (MIC50) |

Table 3: MIC of this compound against Avian Mycoplasma

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Mycoplasma gallisepticum | 0.37 | |

| Mycoplasma synoviae | 0.37 |

Pharmacodynamic Properties

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies on this compound against E. coli have shown concentration-dependent killing. At concentrations equal to the MIC, bacterial growth is inhibited, though regrowth may occur after several hours. At concentrations twice the MIC, a bactericidal effect is observed within 24 hours.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. While specific PAE data for this compound is limited, studies on other fluoroquinolones, such as ciprofloxacin, have demonstrated a significant PAE against both Gram-negative and Gram-positive bacteria. For ciprofloxacin, the PAE can range from 1.9 to over 4 hours, depending on the bacterial species and the exposure conditions. It is plausible that this compound exhibits a similar persistent effect.

Bacterial Signaling Pathways Affected

The SOS Response

The DNA damage caused by this compound's inhibition of DNA gyrase and topoisomerase IV induces the bacterial SOS response, a complex regulatory network aimed at DNA repair. This response is initiated by the accumulation of single-stranded DNA, which activates the RecA protein. Activated RecA promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair, including error-prone DNA polymerases. While the SOS response is a survival mechanism, the activity of these error-prone polymerases can lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.

Cell Division

By targeting topoisomerase IV, this compound directly impacts bacterial cell division. The failure to decatenate daughter chromosomes prevents their segregation, leading to an arrest of the cell cycle and inhibition of bacterial proliferation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely used protocol for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

This compound hydrochloride powder

-